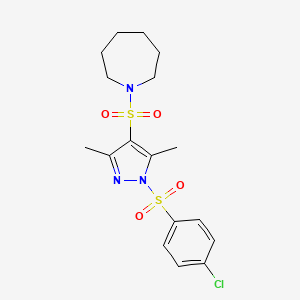
1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to a class of chemical compounds known as azepanes, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are mediated through the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane. One of the future directions is to further investigate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of this compound. Another future direction is to explore the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and inflammation. Additionally, further studies are needed to assess the potential toxicity and safety of this compound in humans.
Synthesemethoden
The synthesis of 1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane involves several steps, including the reaction of 4-chlorobenzene sulfonamide with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting product with azepane. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Several studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S2/c1-13-17(27(24,25)20-11-5-3-4-6-12-20)14(2)21(19-13)26(22,23)16-9-7-15(18)8-10-16/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXFPYMGCKQOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((4-chlorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

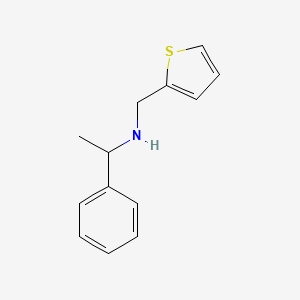
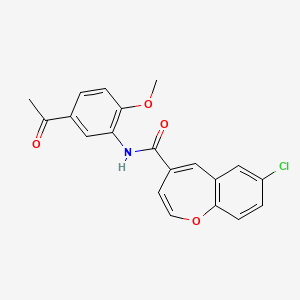
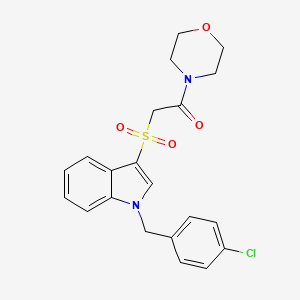
![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)

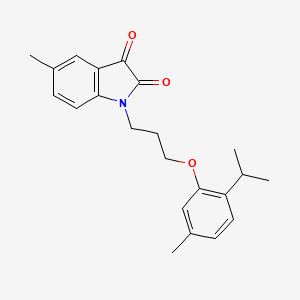
![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)
![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)
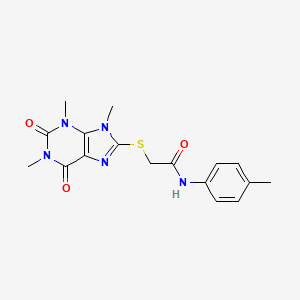

phenyl]methyl})amine](/img/structure/B2884793.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)
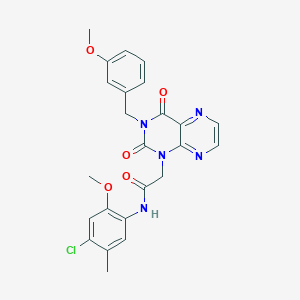
![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)